[4-Bromo-2-(propan-2-yl)phenyl]cyanamide
Description
[4-Bromo-2-(propan-2-yl)phenyl]cyanamide is a substituted phenylcyanamide derivative featuring a bromine atom at the para position (C4) and an isopropyl group (-CH(CH3)2) at the ortho position (C2) of the aromatic ring.
Properties
CAS No. |
921631-61-0 |
|---|---|
Molecular Formula |
C10H11BrN2 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
(4-bromo-2-propan-2-ylphenyl)cyanamide |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)9-5-8(11)3-4-10(9)13-6-12/h3-5,7,13H,1-2H3 |
InChI Key |
KJCQFNWEEHISTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C10H11BrN2
- Molecular Weight : ~263.12 g/mol (calculated).
- Substituent Effects: The bromine atom introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Structural and Functional Analogues
The following compounds share structural motifs with [4-Bromo-2-(propan-2-yl)phenyl]cyanamide, enabling comparative analysis:
Table 1: Key Properties of Comparable Compounds
Key Observations:
Halogen vs.
Electronic Effects :
- Bromine’s electron-withdrawing nature stabilizes the aromatic ring, directing electrophilic substitution reactions to meta positions.
- Cyanamide’s -NH-C≡N group participates in resonance, altering charge distribution and reactivity .
Complex Derivatives :
- The pyrimidinyl derivative demonstrates expanded applications in drug design due to its heterocyclic core, though its synthesis is more labor-intensive compared to simpler phenylcyanamides.
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